N-(3-chlorophenyl)-N-(2-methylsulfanylbenzoyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N-(2-methylsulfanylbenzoyl)piperidine-1-carboxamide, commonly known as ML277, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. It was first discovered by researchers at Emory University in 2011, and since then, several studies have been conducted to explore its properties and potential applications.
Applications De Recherche Scientifique
Molecular Interaction and Receptor Binding Studies
Molecular Dynamics and Interaction Analysis
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, distinct conformations were identified, contributing to the understanding of receptor-ligand interactions and aiding in the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Structure-Activity Relationships
Research into pyrazole derivatives, aiming to characterize cannabinoid receptor binding sites, reveals structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This study helps in the search for more selective and potent cannabimimetic ligands, contributing to therapeutic advancements (Lan et al., 1999).
Neurological Research
Anticonvulsive Properties Exploration
The cannabinoid CB1 receptor's role in neuroprotection is highlighted through studies indicating that activation of this receptor possesses anticonvulsive properties. Investigations into cannabinoid CB1 receptor antagonists, like rimonabant, show significant implications for seizure threshold reduction in models, providing insight into epilepsy treatment and the receptor's role in epileptogenesis (Braakman et al., 2009).
Chemical Synthesis and Modification
Tritiation and Molecular Tagging
The synthesis of the central cannabinoid receptor antagonist SR141716 from commercially available materials demonstrates techniques for selective iodination and tritiation, offering methods for preparing iodinated aryl substrates with high specificity. This work contributes to the field of radiolabeling and molecular tagging, providing tools for detailed molecular studies (Seltzman et al., 2002).
Pharmacology and Therapeutics
Antimicrobial Activity Assessment
The synthesis and evaluation of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease also reveal their antimicrobial activity. This illustrates the compound's versatility in addressing different therapeutic needs, including the potential for treating microbial infections (Rehman et al., 2018).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N-(2-methylsulfanylbenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-26-18-11-4-3-10-17(18)19(24)23(16-9-7-8-15(21)14-16)20(25)22-12-5-2-6-13-22/h3-4,7-11,14H,2,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDXTCCNGZJYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.